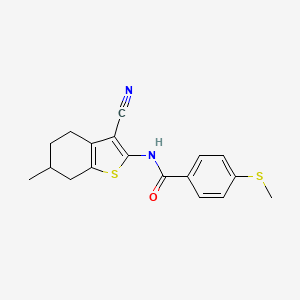

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide

Description

This compound features a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety at position 2 is further substituted with a methylsulfanyl group at the para position of the benzene ring. The methylsulfanyl group enhances lipophilicity, which may improve membrane permeability, while the cyano group could influence electronic interactions with biological targets .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-11-3-8-14-15(10-19)18(23-16(14)9-11)20-17(21)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYASCRIOZLMINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophenol and an appropriate nitrile compound.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted benzothiophenes.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

- 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazole-5-yl)-4-(trifluoromethyl)benzamide Key Differences: Chloro and trifluoromethyl substituents on the benzamide ring, along with a tetrazole-linked amine. This compound is utilized as a herbicide, highlighting how substituent variation shifts activity from pharmaceutical to agrochemical applications .

- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide Key Differences: Replacement of the benzamide with an acetamide group linked to a triazoloquinoline sulfanyl moiety.

Analogues with Heterocyclic Core Modifications

- N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Key Differences: Chromene core instead of tetrahydrobenzothiophene, with chlorophenyl and chlorobenzylidene substituents. Chlorine atoms increase electronegativity, possibly enhancing binding affinity but introducing toxicity risks .

- N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Key Differences: Carbamothioyl linkage and oxazole ring replacing the benzamide group. Implications: The oxazole introduces additional hydrogen-bonding sites, while the carbamothioyl group may increase metabolic susceptibility compared to the stable benzamide .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 270.36 g/mol

- CAS Number : 1284156-83-7

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

- AChE Inhibition : The compound demonstrated moderate inhibition of AChE, with IC values indicating its effectiveness compared to other known inhibitors.

- BChE Selectivity : In silico molecular docking studies revealed that the compound binds selectively to BChE, suggesting a potential for therapeutic use in conditions where BChE inhibition is beneficial .

Cytotoxicity Studies

Cytotoxicity assessments using murine embryonic fibroblast cells (NIH 3T3) showed that the compound exhibits low toxicity at concentrations up to 30 µM. This non-toxic profile is promising for further development as a therapeutic agent .

Case Studies

-

Study on Neuroprotective Effects :

A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced neuroinflammation markers. -

Anti-inflammatory Properties :

Another research focused on the anti-inflammatory effects of the compound, showing significant reduction in pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Cell Type | IC Value | Notes |

|---|---|---|---|

| AChE Inhibition | AChE | Moderate | Effective compared to controls |

| BChE Inhibition | BChE | Low µM range | Selective binding observed |

| Cytotoxicity | NIH 3T3 Cells | >30 µM | Non-toxic profile |

| Neuroprotective | Mouse Model | N/A | Improved cognitive function |

| Anti-inflammatory | Cytokine Production | N/A | Reduced pro-inflammatory markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.